5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Overview
Description
5-Methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the naphthyridine family, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 5-Methyl-1,3,4,5-Tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is Phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that induces smooth muscle relaxation. By inhibiting PDE5, this compound prolongs the action of cGMP, leading to enhanced vasodilation and increased blood flow .
Mode of Action
This compound acts as a potent inhibitor of PDE5 . It binds to the active site of the enzyme, preventing it from breaking down cGMP. This results in an accumulation of cGMP, which in turn leads to prolonged smooth muscle relaxation and vasodilation .
Biochemical Pathways
The action of this compound primarily affects the cGMP-dependent pathway . By inhibiting PDE5, it prevents the degradation of cGMP, leading to its accumulation. This results in the activation of cGMP-dependent protein kinases, which then phosphorylate certain proteins, leading to the relaxation of smooth muscles .
Pharmacokinetics
As a potent pde5 inhibitor, it is expected to have good bioavailability and distribution, especially in tissues with high pde5 expression .
Result of Action
The inhibition of PDE5 by this compound leads to enhanced vasodilation and increased blood flow. This can have various effects at the molecular and cellular level, depending on the tissue in which PDE5 is expressed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with PDE5.
Biochemical Analysis
Biochemical Properties
5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme that regulates cyclic guanosine monophosphate (cGMP) levels . By inhibiting PDE5, this compound increases cGMP levels, leading to various physiological effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDE5 by this compound can lead to enhanced nitric oxide (NO) signaling, which is crucial for vasodilation and blood flow regulation . Additionally, it can affect the expression of genes involved in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of PDE5, it prevents the breakdown of cGMP, thereby prolonging its action . This binding interaction is highly specific and involves several key amino acid residues within the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and memory in rodent models of Alzheimer’s disease . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolites of this compound can further interact with various biomolecules, affecting metabolic flux and metabolite levels. For instance, its metabolites can inhibit other phosphodiesterases, leading to broader physiological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the brain and liver, where it exerts its pharmacological effects. The compound’s distribution is influenced by its lipophilicity and affinity for various cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with its target enzymes . Additionally, post-translational modifications, such as phosphorylation, can affect its localization and function, directing it to specific cellular compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of 5-Methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one typically begins with the condensation of appropriate substituted aromatic amines with dihydropyridine derivatives under controlled conditions.
Reagents and Solvents: : Common reagents include strong acids or bases, and solvents such as ethanol, methanol, or acetonitrile, which facilitate the reaction.
Reaction Conditions: : Temperature and pressure conditions vary, but often include refluxing the mixture at elevated temperatures.
Industrial Production Methods
Scalability: : Industrial methods involve similar synthetic routes but with optimizations for cost efficiency and scalability, often utilizing continuous flow reactors.
Purification: : Advanced purification techniques, including crystallization and chromatography, are employed to ensure high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: : Reduction reactions may lead to the formation of various dihydro and tetrahydro derivatives.
Common Reagents and Conditions
Oxidation Reagents: : Common oxidants include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution Conditions: : These reactions often require catalysts such as palladium or acids/bases to proceed efficiently.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Dihydro and tetrahydro derivatives.
Substitution: : Various functionalized naphthyridine compounds.
Scientific Research Applications
Chemistry
Catalysis: : 5-Methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one derivatives can act as catalysts in organic synthesis.
Material Science: : Used in the synthesis of advanced materials with unique electronic properties.
Biology
Enzyme Inhibition: : Functions as an inhibitor for specific enzymes, potentially useful in drug design.
Biomolecular Interaction: : Studied for its interaction with DNA and proteins, offering insights into cellular processes.
Medicine
Antimicrobial Agents: : Exhibits antibacterial and antifungal properties, making it a candidate for new antimicrobial drugs.
Cancer Research: : Potential application in developing anti-cancer therapies due to its interaction with cellular pathways.
Industry
Pharmaceuticals: : Used in the synthesis of active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxy-2-naphthaldehyde: : Similar structure but differs in functional groups leading to different applications.
6-Methyl-1,3,4-trihydronaphthyridine: : Shares a core naphthyridine structure but with varying substituents.
5,7-Dimethyl-1,3,4,5-tetrahydrobenzylbenzimidazole: : Different heterocyclic structure, showcasing the versatility of naphthyridine derivatives.
Uniqueness
Structural Differences: : Unique methyl group placement and specific ring structure.
Chemical Reactivity: : Distinct reactivity patterns due to its unique electronic structure.
This should cover the essentials and give you a comprehensive understanding of 5-Methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one!
Properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-15-11-5-3-2-4-9(11)13(16)10-8-14-7-6-12(10)15/h2-5,14H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIZXVADVLTTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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